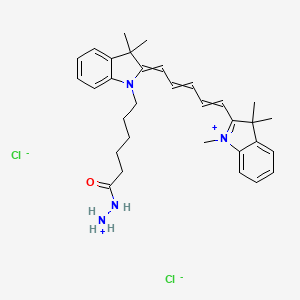

Cyanine5 hydrazide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

[6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N4O.2ClH/c1-31(2)24-16-11-13-18-26(24)35(5)28(31)20-8-6-9-21-29-32(3,4)25-17-12-14-19-27(25)36(29)23-15-7-10-22-30(37)34-33;;/h6,8-9,11-14,16-21H,7,10,15,22-23,33H2,1-5H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKQQFSVYKQZDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)N[NH3+])(C)C)C)C.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Photophysical Causality: Why Shift to the Far-Red?

Engineering the Far-Red Spectrum: Photophysical Mechanisms and Experimental Workflows for Advanced Fluorescent Probes

Far-red and near-infrared (NIR) fluorescent probes (spanning 650–900 nm) have transformed live-cell and deep-tissue imaging[1]. In classical fluorescence microscopy, biological tissues emit significant background "noise" due to the autofluorescence of endogenous molecules like flavins, NADH, and hemoglobins that absorb strongly in the UV and visible regions[2]. By structurally engineering probes to emit in the far-red spectrum, researchers effectively bypass this background, minimize phototoxicity, and achieve exceptional tissue penetration depths[3].

This technical guide dissects the photophysical causality, spectral properties, and practical applications of leading far-red fluorophores, with a specific focus on Cyanines (Cy5, Cy7) and Silicon Rhodamines (SiR).

The shift from visible to far-red emission is not merely a change in optical filters; it requires a fundamental rewiring of the fluorophore’s molecular orbital structure.

-

Cyanine Engineering: In cyanine dyes, extending the polymethine bridge pushes absorption into the far-red and NIR regions[]. Because these molecules form a dielectric ionic compound with delocalized positive charges, they exhibit exceptionally high molar extinction coefficients, providing massive signal brightness[].

-

Silicon Rhodamine (SiR) Engineering: Standard tetramethylrhodamine (TMR) emits in the visible spectrum. However, by substituting the bridging oxygen atom in the xanthene core with a dimethylsilicon group (SiMe2), the lowest unoccupied molecular orbital (LUMO) energy level is drastically lowered. This reduces the HOMO-LUMO energy gap, inducing a profound bathochromic shift (~90 nm) into the far-red (~670 nm) without significantly increasing the molecule's mass or lipophilicity[5].

Quantitative Spectral Properties

When designing high-resolution assays, selecting the correct probe requires balancing molar extinction coefficients (ε), quantum yields (Φ), and resistance to self-quenching[6]. Cy5, for example, is highly bright but tends to self-quench at high labeling densities[6], whereas Alexa Fluor 647 maintains emission intensity even at high dye-to-protein ratios. SiR derivatives, while sometimes exhibiting lower absolute extinction coefficients compared to cyanines[7], possess a unique fluorogenic capacity that dramatically increases the signal-to-noise ratio in live cells[8].

Table 1: Spectral Properties of Major Far-Red Fluorophores

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Primary Application |

| Cy5 | ~649 | ~666 | ~250,000 | ~0.20 | Fixed-cell microscopy, in vitro cytometry[6] |

| Alexa Fluor 647 | ~650 | ~668 | ~270,000 | ~0.33 | High-density protein labeling, multiplexing[6] |

| Silicon Rhodamine (SiR) | ~652 | ~674 | ~34,000 - 100,000 | ~0.34 - 0.40 | Live-cell STED nanoscopy, wash-free imaging[7][8][9] |

| Cy7 | ~750 | ~773 | >200,000 | ~0.15 | In vivo deep tissue imaging, NIR multiplexing[][10] |

The Fluorogenic Mechanism of Silicon Rhodamine (SiR)

Unlike classic cyanine dyes (like Cy5) which are constitutively fluorescent ("always on") and relatively membrane-impermeable[2], SiR derivatives possess a chemical causality that enables "wash-free" live-cell imaging[8].

The Spirolactone Equilibrium: SiR exists in a continuous thermodynamic equilibrium between two structural states. In aqueous environments or when freely diffusing in a non-polar state, the molecule adopts a closed, lipophilic spirolactone form[2]. Because this state disrupts the conjugated π-electron system of the xanthene core, it is completely non-fluorescent (the "off-state")[5]. However, its high lipophilicity makes it highly permeable to intact cellular membranes[2].

Upon binding to a specific target—such as a specific protein tag (e.g., HaloTag) or cytoskeletal elements like actin—or entering a highly polar microenvironment, the steric and electronic interactions force the molecule to open into a zwitterionic form. This fully restores the extended conjugated π-system, shifting the probe to a highly fluorescent "on-state" in the far-red spectrum[5].

Fig 1. Mechanistic equilibrium of SiR transitioning from spirolactone to the fluorescent zwitterion.

Experimental Protocol: Self-Validating Live-Cell Super-Resolution (STED) Imaging

To leverage the fluorogenicity of SiR probes, workflows must be designed as self-validating systems. The following methodology details the labeling of a target protein via the SiR-CA (ChloroAlkane) probe for Stimulated Emission Depletion (STED) nanoscopy[9]. This protocol is self-validating because the absence of background fluorescence in unwashed controls directly proves the functional suppression of the spirolactone state[8].

Step 1: Cell Preparation & Transfection

-

Seed the cell line of choice onto high-tolerance glass-bottom dishes (#1.5H) optimized for STED objectives.

-

Transfect the cells with a vector encoding your protein of interest fused to a HaloTag (which binds the ChloroAlkane motif)[9].

-

Critical Control: Maintain a mock-transfected well. This negative control evaluates the absolute specificity of the CA-ligand and ensures that intracellular components are not erroneously inducing the zwitterionic shift.

Step 2: Wash-Free Labeling Phase

-

Reconstitute lyophilized SiR-CA in anhydrous DMSO to generate a 1000x stock (e.g., 1 mM)[9].

-

Dilute the stock into pre-warmed, phenol-red-free culture medium to a final working concentration of 1 µM.

-

Aspirate existing media and apply the staining solution to both the target and control wells.

-

Incubate at 37°C, 5% CO₂ for 1–2 hours.

-

Causality Note: As the lipophilic spirolactone diffuses into the cell, it remains dark. Once covalently bound to the HaloTag fusion protein, the structural rigidification forces the SiR core open, activating robust far-red emission[8][9].

Step 3: Direct Visualization & Depletion Logic

-

Transfer the dish directly to the STED microscope without any intermediate washing steps.

-

Set the excitation laser to 640 nm.

-

Engage the pulsed STED depletion laser at 775 nm[9]. This specific wavelength overlaps with the "red tail" of the SiR emission spectrum, forcing peripheral excited-state fluorophores down to the ground state via stimulated emission, thus narrowing the focal spot below the diffraction limit.

Fig 2. Self-validating STED workflow demonstrating SiR-HaloTag wash-free labeling logic.

Advanced Applications: Two-Photon and In Vivo Dynamics

As researchers probe deeper biological environments, far-red fluorophores are increasingly adopted for Two-Photon (TP) microscopy. Historically, mapping the two-photon action cross-section (Φδ) in the far-red has been a bottleneck[1][11]. However, recent SiR variants (e.g., SiR-OMe and SiRNO) have proven highly capable under TP excitation, yielding cross-sections upwards of 75 Goeppert-Mayer (GM) when excited at 820 nm[12].

For macroscopic in vivo animal models, Cy7 and its derivatives continue to serve as the gold standard. Cy7 emits near 770 nm—well within the body's "NIR Window I"—minimizing light scattering and maximizing optical penetration[][10]. Modern engineering of Cy7 into supramolecular complexes (e.g., Cy7.5AA@CDP) not only dramatically increases quantum yield from 2.0% to over 15.5% in biological buffers, but also modulates the clearance pathways from hepatic to renal routes, ensuring targeted in vivo disease visualization[13].

References

1.[1] Two-photon probes for in vivo multicolor microscopy of the structure and signals of brain cells . PMC.1 2.[3] Far-red pentamethine cyanine dyes as fluorescent probes for the detection of serum albumins . Royal Society Publishing. 3 3.[7] Synthesis of a dihalogenated pyridinyl silicon rhodamine for mitochondrial imaging by a halogen dance rearrangement . Beilstein Journals. 7 4.[2] New Fluorescence Probes for Live-Cell Imaging . Wiley Analytical Science. 2 5.[11] Two-photon probes for in vivo multicolor microscopy of the structure and signals of brain cells . eScholarship. 11 6.[12] Development of a Silicon-Rhodamine Based Near-Infrared Emissive Two-Photon Fluorescent Probe for Nitric Oxide . ACS Publications. 12 7.[10] Cy7: A Far-Red Fluorescent Dye for Precise Labeling . Baseclick.10 8.[] Guide to Cyanine Dyes: Cy7, Cy5, Cy5.5, Cy3 . BOC Sciences. 9.[5] Modular Synthetic Approach to Silicon-Rhodamine Homologues and Analogues via Bis-aryllanthanum Reagents . PMC. 5 10.[9] SiR-CA - far red Silicon Rhodamine substrate for Halo-tag labeling . Spirochrome. 9 11.[8] A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins . ResearchGate. 8 12.[6] Quantitative Analysis of Cy5 Fluorescence Intensity: A Comparative Guide . Benchchem. 6 13. Cyanine 5, SE | Fluorescent Dyes . R&D Systems. 14.[13] Multivalent supramolecular fluorescent probes for accurate disease imaging . PMC. 13

Sources

- 1. Two-photon probes for in vivo multicolor microscopy of the structure and signals of brain cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Modular Synthetic Approach to Silicon-Rhodamine Homologues and Analogues via Bis-aryllanthanum Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BJOC - Synthesis of a dihalogenated pyridinyl silicon rhodamine for mitochondrial imaging by a halogen dance rearrangement [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. SiR-CA - far red Silicon Rhodamine substrate for Halo-tag labeling [spirochrome.com]

- 10. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]

- 11. escholarship.org [escholarship.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Multivalent supramolecular fluorescent probes for accurate disease imaging - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Step-by-Step Glycoprotein Labeling with Cyanine5 Hydrazide

Introduction

Glycoproteins are a critical class of biomolecules involved in a vast array of biological processes, including cell-cell recognition, immune response, and signal transduction. The ability to fluorescently label these molecules is essential for their study, enabling researchers to visualize their localization, track their movement, and quantify their expression. This guide provides a detailed protocol for the site-specific labeling of glycoproteins using Cyanine5 (Cy5) hydrazide, a bright and photostable fluorescent dye.

This method leverages the unique chemistry of sialic acid residues, which are often found at the terminal positions of glycan chains on glycoproteins. The protocol involves two key steps: the mild oxidation of cis-diol groups on sialic acids to create reactive aldehydes, followed by the covalent conjugation of these aldehydes with the hydrazide moiety of Cy5. This chemo-selective ligation results in a stable hydrazone bond, ensuring a robustly labeled glycoprotein conjugate.[1][2][3] The advantage of this approach lies in its specificity; by targeting the glycan chains, the labeling reaction occurs away from the protein's core structure and active sites, minimizing the risk of functional impairment.[2][3]

This document is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for fluorescently labeling glycoproteins for downstream applications such as fluorescence microscopy, flow cytometry, and in vivo imaging.

Principle of the Method

The labeling strategy is a two-step chemoenzymatic process that is both highly specific and efficient.

Step 1: Oxidation of Sialic Acids. The process begins with the gentle oxidation of terminal sialic acid residues on the glycoprotein. Sodium meta-periodate (NaIO₄) is used as a mild oxidizing agent. It selectively cleaves the bond between adjacent carbon atoms that contain hydroxyl groups (cis-glycols), specifically between C7-C8 or C8-C9 of the sialic acid side chain.[1][2][4] This reaction opens the sugar ring and generates a reactive aldehyde group. By using low concentrations of periodate (e.g., 1 mM) and conducting the reaction on ice, the oxidation can be largely restricted to the terminal sialic acids, preserving the integrity of other sugar residues and the protein itself.[2]

Step 2: Hydrazone Ligation. The newly formed aldehyde groups serve as specific chemical handles for conjugation. Cyanine5 hydrazide contains a nucleophilic hydrazide group (-NH-NH₂) that reacts specifically with aldehydes to form a stable hydrazone bond.[5][6] This reaction, known as a hydrazone ligation, proceeds efficiently under mild acidic to neutral pH conditions and is bio-orthogonal, meaning it does not interfere with other functional groups present in biological systems.[7] The resulting Cy5-glycoprotein conjugate is highly fluorescent in the far-red spectrum, making it ideal for applications requiring deep tissue penetration and low background fluorescence.[8]

Reaction Mechanism Diagram

Caption: Chemical pathway for Cy5 hydrazide labeling of glycoproteins.

Materials and Reagents

Equipment

-

UV-Vis Spectrophotometer

-

Microcentrifuge

-

pH meter

-

Ice bucket

-

Vortex mixer

-

Pipettes and tips

-

Size-exclusion chromatography (SEC) or dialysis equipment

-

Amber microcentrifuge tubes or aluminum foil

Reagents and Buffers

-

Purified glycoprotein of interest

-

Cyanine5 Hydrazide (e.g., from Lumiprobe, AAT Bioquest)[8][9][10]

-

Sodium meta-periodate (NaIO₄)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

-

Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5

-

Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Glycerol (optional, for quenching)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette (e.g., Slide-A-Lyzer™, 10K MWCO)

| Reagent | Stock Concentration | Storage Conditions |

| Glycoprotein | 1-10 mg/mL | As per protein specifications, typically -20°C or -80°C |

| Cyanine5 Hydrazide | 10 mM in DMSO | -20°C, desiccated, protected from light[8][11] |

| Sodium meta-periodate | 20 mM in water | Prepare fresh before each use |

Note: Sodium meta-periodate solutions are light-sensitive and should be prepared fresh immediately before use.[2] The oxidation step must be performed in the dark.[2]

Experimental Protocol

This protocol is divided into four main phases: Oxidation, Labeling, Purification, and Characterization.

Experimental Workflow Diagram

Caption: Overall workflow for glycoprotein labeling with Cy5 hydrazide.

Phase 1: Oxidation of Glycoprotein

Causality: This step creates the aldehyde "handles" necessary for the hydrazide dye to react. Performing this on ice and in the dark minimizes non-specific oxidation and degradation of the periodate reagent.[2]

-

Prepare Glycoprotein: Prepare a solution of your glycoprotein at a concentration of 1-10 mg/mL in ice-cold Oxidation Buffer (0.1 M Sodium Acetate, pH 5.5).

-

Prepare Oxidant: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in water. Keep this solution on ice and protected from light.

-

Initiate Oxidation: In an amber tube or a tube wrapped in foil, add the 20 mM periodate solution to the glycoprotein solution to achieve a final periodate concentration of 1-2 mM. For example, add 50 µL of 20 mM NaIO₄ to 950 µL of glycoprotein solution for a final concentration of 1 mM.[2]

-

Incubate: Gently mix and incubate the reaction on ice for 30 minutes in the dark.

-

Remove Excess Periodate: Immediately following incubation, remove the excess sodium periodate using a desalting column equilibrated with Labeling Buffer (0.1 M Sodium Acetate, pH 5.5). This step is critical to prevent the periodate from interfering with the hydrazide dye.

Phase 2: Labeling with Cyanine5 Hydrazide

Causality: The hydrazide group on the Cy5 dye attacks the aldehyde group on the glycoprotein, forming a covalent hydrazone bond. A molar excess of dye ensures efficient labeling.[12]

-

Prepare Dye: Allow the vial of Cy5 hydrazide powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a 10 mM stock solution of Cy5 hydrazide in DMSO.

-

Add Dye to Protein: Add a 20- to 50-fold molar excess of the Cy5 hydrazide stock solution to the oxidized glycoprotein solution from step 4.1.5. For example, for a 1 mL reaction containing 50 µM of glycoprotein, add 100-250 µL of 10 mM Cy5 hydrazide.

-

Note: It is recommended to add the DMSO-dye solution dropwise while gently vortexing to prevent protein precipitation.[11]

-

-

Incubate: Incubate the reaction for 2 hours at room temperature, protected from light. For sensitive proteins, the incubation can be performed overnight at 4°C.[12]

Phase 3: Purification of Labeled Glycoprotein

Causality: It is crucial to remove all non-reacted, free Cy5 hydrazide.[13] Failure to do so will result in high background fluorescence and inaccurate quantification of labeling efficiency.[]

-

Select Method: Choose a purification method based on the properties of your protein and sample volume.

-

Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the recommended method for efficiently separating the high-molecular-weight labeled protein from the low-molecular-weight free dye.[3][13] Equilibrate the column with Purification Buffer (PBS, pH 7.4).

-

Dialysis: For larger sample volumes, dialysis against PBS (pH 7.4) using a cassette with an appropriate molecular weight cutoff (e.g., 10K MWCO) is effective. Perform at least three buffer changes over 24-48 hours at 4°C.

-

-

Purify: Apply the reaction mixture to the prepared SEC column or dialysis cassette and proceed with the purification according to the manufacturer's instructions.

-

Collect Fractions: If using SEC, collect fractions and identify those containing the labeled protein by measuring absorbance at both 280 nm (protein) and ~646 nm (Cy5 dye). Pool the relevant fractions.

Characterization and Data Analysis

Spectroscopic Analysis

After purification, acquire an absorbance spectrum of the labeled glycoprotein from 250 nm to 750 nm using a UV-Vis spectrophotometer. You should observe two main peaks: one at 280 nm corresponding to the protein and one at the absorbance maximum (λ_max_) for Cy5, typically around 646 nm.[15]

Calculation of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) represents the average number of dye molecules conjugated per protein molecule.[16][17] An optimal DOL is critical for downstream applications and is typically between 1 and 3 for most antibodies and glycoproteins.[18]

Key Parameters for Calculation:

| Parameter | Symbol | Value for Cy5 |

| Molar Extinction Coefficient of Dye | ε_dye_ | ~250,000 M⁻¹cm⁻¹ at ~646 nm[15] |

| Molar Extinction Coefficient of Protein | ε_protein_ | Protein-specific (e.g., ~210,000 M⁻¹cm⁻¹ for IgG) |

| Correction Factor at 280 nm | CF₂₈₀ | A₂₈₀ of dye / A_max_ of dye (~0.03-0.04)[15] |

Calculation Steps:

-

Calculate Protein Concentration ([Protein]): The dye also absorbs light at 280 nm, so its contribution must be subtracted to get an accurate protein absorbance.[17][18]

-

A_protein = A₂₈₀ - (A_max × CF₂₈₀)

-

[Protein] (M) = A_protein / ε_protein

-

-

Calculate Dye Concentration ([Dye]):

-

[Dye] (M) = A_max / ε_dye

-

-

Calculate Degree of Labeling (DOL):

-

DOL = [Dye] / [Protein]

-

Example Calculation:

-

Measured A₂₈₀ = 1.1

-

Measured A_max_ (at 646 nm) = 0.5

-

ε_protein_ = 210,000 M⁻¹cm⁻¹

-

ε_dye_ = 250,000 M⁻¹cm⁻¹

-

CF₂₈₀ = 0.04

-

A_protein = 1.1 - (0.5 × 0.04) = 1.08

-

[Protein] = 1.08 / 210,000 = 5.14 × 10⁻⁶ M

-

[Dye] = 0.5 / 250,000 = 2.00 × 10⁻⁶ M

-

DOL = (2.00 × 10⁻⁶) / (5.14 × 10⁻⁶) ≈ 0.39

A DOL of 0.39 indicates under-labeling. The ratio of dye to protein in the labeling step should be increased.[16]

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low DOL (<0.5) | Insufficient oxidation; Inactive periodate; Insufficient dye concentration; Protein precipitation. | Ensure periodate solution is fresh. Increase molar excess of Cy5 hydrazide. Increase oxidation time slightly (e.g., to 45 min). Add dye solution slowly while vortexing.[16] |

| High DOL (>5) | Over-oxidation (creating too many aldehyde sites); Insufficient purification. | Reduce periodate concentration or incubation time. Ensure complete removal of free dye by using a longer SEC column or additional dialysis changes.[16][18] |

| High background | Incomplete removal of free dye. | Repeat the purification step (SEC is highly recommended).[13][] |

| Loss of Protein Activity | Oxidation conditions too harsh; Labeling interfered with active site. | Decrease periodate concentration and/or incubation time. Confirm that the glycosylation sites are distal to the protein's active or binding sites. |

| Precipitation | High concentration of organic solvent (DMSO); Protein instability at reaction pH. | Add the DMSO-dye solution dropwise while mixing. Ensure the final DMSO concentration does not exceed 10-15% (v/v). Perform a buffer screen to find optimal pH for protein stability. |

References

-

Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548. Available at: [Link]

-

Crisalli, P., & Kool, E. T. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Bioconjugate Chemistry, 24(6), 1040-1049. Available at: [Link]

-

Reuter, G., et al. (1989). A detailed study of the periodate oxidation of sialic acids in glycoproteins. Glycoconjugate Journal, 6(1), 35-44. Available at: [Link]

-

Antibodies.com. (n.d.). Cyanine 5 hydrazide (A270167). Retrieved from [Link]

-

James, D. C., & Smith, A. M. (2011). Fluorescent labeling and modification of proteins. Methods in Molecular Biology, 751, 143-159. Available at: [Link]

-

Zeng, Y., et al. (2009). High-efficiency labeling of sialylated glycoproteins on living cells. Nature Methods, 6(3), 207-209. Available at: [Link]

-

Kölbel, K., et al. (2020). A systematic approach for the purification of fluorophore-labelled proteins via anion exchange chromatography. bioRxiv. Available at: [Link]

-

L-G, C., et al. (2009). Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. Analytical Chemistry, 81(19), 8031-8036. Available at: [Link]

-

Amgen Biotech Experience. (2021, December 9). Lab 6 Overview: Purifying the Fluorescent Protein [Video]. YouTube. Available at: [Link]

-

Bernardes, G. J. L., et al. (2016). Site-selective incorporation and ligation of protein aldehydes. Organic & Biomolecular Chemistry, 14(27), 6428-6438. Available at: [Link]

-

NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL). Retrieved from [Link]

-

PubMed. (1989). A detailed study of the periodate oxidation of sialic acids in glycoproteins. Retrieved from [Link]

-

Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. Available at: [Link]

-

Chen, Y.-J., et al. (2023). Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling. Communications Biology, 6(1), 227. Available at: [Link]

-

Wollscheid, B., et al. (2010). Glycoproteomics enabled by tagging sialic acid- or galactose-terminated glycans. Journal of Proteome Research, 9(11), 5977-5985. Available at: [Link]

-

Callegari, A., et al. (2019). Quantitative determination of fluorescence labeling implemented in cell cultures. BMC Biology, 17(1), 1-13. Available at: [Link]

-

NRC Publications Archive. (2023, August 26). Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins. Retrieved from [Link]

-

Consortium for Functional Glycomics. (n.d.). Glycoprotein N-glycan preparation for MS analysis. Retrieved from [Link]

-

Technology Networks. (2007, May 22). Glycoprotein Labeling and Detection: Novel Click Chemistry-based Applications for gel Electrophoresis, Flow Cytometry and Fluorescence Microscopy. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. help.lumiprobe.com [help.lumiprobe.com]

- 4. researchgate.net [researchgate.net]

- 5. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lumiprobe.com [lumiprobe.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Cyanine 5 hydrazide [equivalent to Cy5® hydrazide] | AAT Bioquest [aatbio.com]

- 11. apexbt.com [apexbt.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyanine 5 hydrazide (A270167) | Antibodies.com [antibodies.com]

- 16. support.nanotempertech.com [support.nanotempertech.com]

- 17. benchchem.com [benchchem.com]

- 18. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

Application Notes & Protocols: A Researcher's Guide to Detecting Protein Carbonylation using Cyanine5 Hydrazide

| Introduction: Unveiling Oxidative Stress through Protein Carbonylation

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key pathological feature in a multitude of diseases, including neurodegenerative disorders, cancer, and diabetes. One of the most common and chemically stable biomarkers for assessing oxidative stress-induced protein damage is the irreversible formation of carbonyl groups (aldehydes and ketones) on protein side chains. These modifications can profoundly alter protein function and trigger downstream cellular damage.

Cyanine5 (Cy5) hydrazide is a highly sensitive and specific fluorescent probe designed for the detection of these protein carbonyls. This guide provides a comprehensive overview of the underlying principles and detailed protocols for the effective use of Cy5 hydrazide in various research applications. Its bright fluorescence in the far-red spectrum (excitation/emission ~650/670 nm) minimizes interference from autofluorescence common in biological samples, ensuring high signal-to-noise ratios.

This document will guide researchers through the chemical basis of detection, detailed experimental workflows for both immunoblotting and plate-based assays, and crucial considerations for data interpretation and troubleshooting.

| Principle of Detection: The Hydrazone Bond

The detection method is based on a well-established chemical reaction. The hydrazide moiety (-NHNH₂) of the Cy5 probe reacts specifically with the carbonyl group (C=O) on the oxidized amino acid side chains (primarily Pro, Arg, Lys, and Thr) of proteins. This reaction, occurring under acidic conditions, forms a stable hydrazone bond, effectively and covalently tagging the carbonylated protein with the Cy5 fluorophore.

The intensity of the resulting fluorescence is directly proportional to the amount of protein carbonylation, allowing for robust quantification.

Caption: Covalent labeling of a protein carbonyl with Cy5 hydrazide.

| Experimental Protocols & Workflows

Successful detection of protein carbonylation requires careful sample preparation and adherence to optimized protocols. Below are two standard workflows for common research applications.

| Workflow Overview: From Sample to Signal

The general experimental process involves sample preparation, derivatization with Cy5 hydrazide, removal of excess probe, and finally, detection and analysis.

Caption: General experimental workflow for protein carbonylation detection.

| Protocol 1: Detection by 1D/2D Western Blot

This method is ideal for identifying the specific proteins that are carbonylated and assessing changes in their carbonylation status.

Materials:

-

Cy5 Hydrazide solution (e.g., 5 mM in DMSO)

-

Protein Lysis Buffer (RIPA or similar, supplemented with protease inhibitors)

-

Protein Precipitation Agent (e.g., 20% Trichloroacetic acid (TCA))

-

Wash Buffer (e.g., ice-cold acetone)

-

Laemmli Sample Buffer

-

SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes

-

Fluorescence imaging system capable of detecting Cy5 (e.g., Typhoon, Odyssey, or ChemiDoc MP)

Step-by-Step Methodology:

-

Protein Extraction:

-

Lyse cells or tissues in appropriate lysis buffer.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Determine protein concentration using a standard assay (e.g., BCA). It is crucial to normalize samples by protein concentration.

-

-

Derivatization with Cy5 Hydrazide:

-

Aliquot 20-50 µg of protein per sample into a microcentrifuge tube.

-

Add Cy5 hydrazide to a final concentration of 10-20 µM.

-

Expert Insight: The reaction is often facilitated by including a final SDS concentration of 0.5-2% to denature the proteins, exposing the carbonyl groups.

-

Incubate in the dark at room temperature for 1.5-2 hours with gentle agitation.

-

-

Removal of Unbound Probe:

-

Precipitate the protein by adding an equal volume of 20% TCA.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 12,000 x g for 5 minutes at 4°C. Carefully discard the supernatant, which contains unbound Cy5 hydrazide.

-

Wash the protein pellet twice with 500 µL of ice-cold acetone to remove any residual TCA and unbound probe. Air-dry the pellet briefly.

-

Trustworthiness Check: This washing step is critical. Insufficient washing will lead to high background signal on the membrane.

-

-

Sample Preparation for Electrophoresis:

-

Resuspend the protein pellet in an appropriate volume of Laemmli sample buffer.

-

Heat the samples at 95°C for 5-10 minutes.

-

-

Gel Electrophoresis and Transfer:

-

Load the samples onto a polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or low-fluorescence PVDF membrane.

-

-

Imaging and Analysis:

-

Immediately scan the membrane using a fluorescence imager with excitation/emission filters appropriate for Cy5 (approx. 650/670 nm).

-

Data Interpretation: The intensity of each band corresponds to the level of carbonylation for that protein. For total protein normalization, the membrane can be subsequently stained with a total protein stain like Coomassie Blue or a reversible stain like Ponceau S.

-

| Protocol 2: Quantification by ELISA-based Assay

This high-throughput method is suitable for quantifying total protein carbonylation levels across many samples.

Materials:

-

High-protein binding 96-well plates (e.g., Corning Costar)

-

Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

-

Cy5 Hydrazide solution

-

Blocking Buffer (e.g., 3% BSA in PBS-T)

-

Wash Buffer (PBS with 0.05% Tween-20, PBS-T)

-

Fluorescence microplate reader

Step-by-Step Methodology:

-

Plate Coating:

-

Dilute protein samples (from Step 1 of Protocol 3.2) in Coating Buffer to a final concentration of 5-10 µg/mL.

-

Add 100 µL of the diluted sample to each well.

-

Incubate overnight at 4°C.

-

-

Washing and Blocking:

-

Wash the plate 3 times with 200 µL of Wash Buffer per well.

-

Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.

-

-

Derivatization with Cy5 Hydrazide:

-

Wash the plate 3 times with Wash Buffer.

-

Add 100 µL of Cy5 hydrazide (diluted to 5-10 µM in a slightly acidic buffer, e.g., acetate buffer pH 4.5) to each well.

-

Incubate for 1.5-2 hours at room temperature in the dark.

-

Expert Insight: Performing the reaction directly on the immobilized protein minimizes sample loss associated with precipitation steps.

-

-

Final Wash:

-

Wash the plate 5-7 times with Wash Buffer to thoroughly remove all unbound Cy5 hydrazide.

-

-

Fluorescence Reading and Quantification:

-

Read the plate using a fluorescence microplate reader (Ex/Em: ~650/670 nm).

-

The fluorescence intensity in each well is directly proportional to the total amount of carbonylated protein in the sample. A blank well (no protein) should be used to subtract background fluorescence.

-

| Data Interpretation & Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution |

| High Background Signal | 1. Insufficient washing after derivatization.2. Non-specific binding of the probe to the membrane/plate.3. Contaminated buffers or reagents. | 1. Increase the number and duration of wash steps (e.g., acetone wash for blots, PBS-T for ELISA).2. Ensure adequate blocking (use low-fluorescence PVDF for blots; increase BSA concentration or incubation time for ELISA).3. Use fresh, high-purity reagents and filtered buffers. |

| No or Weak Signal | 1. Low level of protein carbonylation in the sample.2. Insufficient probe concentration or incubation time.3. Inefficient protein transfer (Western Blot).4. Incorrect fluorescence imaging settings. | 1. Include a positive control (e.g., BSA oxidized in vitro) to validate the assay.2. Optimize the Cy5 hydrazide concentration and/or increase the incubation time.3. Verify transfer efficiency with Ponceau S staining.4. Ensure the correct laser and emission filters for Cy5 are being used. |

| Inconsistent Results | 1. Inaccurate initial protein quantification.2. Pipetting errors.3. Variable incubation times between samples. | 1. Be meticulous with the initial protein concentration measurement (e.g., BCA assay) and ensure equal loading.2. Use calibrated pipettes and proper technique.3. Process all samples in parallel to ensure uniform treatment. |

| Assay Performance Characteristics

The performance of the Cy5 hydrazide assay can vary depending on the specific protocol and instrumentation used. However, some general quantitative characteristics are summarized below based on typical applications.

| Parameter | Typical Value / Range | Notes |

| Excitation Wavelength | 650 nm | |

| Emission Wavelength | 670 nm | |

| Assay Type | Fluorescence | Western Blot, ELISA, Microscopy |

| Limit of Detection | Low picomole range | Dependent on the specific protein and instrument sensitivity. |

| Dynamic Range | 2-3 orders of magnitude | Varies with instrumentation and assay format. |

| References

-

Dalle-Donne, I., Aldini, G., Carini, M., Colombo, R., Rossi, R., & Milzani, A. (2006). Protein carbonylation, cellular dysfunction, and disease progression. Journal of Cellular and Molecular Medicine. [Link]

-

Weber, D., Davies, M. J., & Grune, T. (2015). Determination of protein carbonyls in biological samples. Redox Biology. [Link]

-

Levine, R. L., & Stadtman, E. R. (2001). Oxidative modification of proteins during aging. IUBMB Life. [Link]

-

Bollineni, R. C., Fedorova, M., & Hoffmann, R. (2014). A new fluorescence-based quantification of carbonylated proteins. Journal of Chromatography B. [Link]

Application Note: Advanced In Vivo NIR Imaging Using Cyanine5 Hydrazide

Executive Summary & Strategic Importance

In preclinical drug development, preserving the biological integrity of targeted therapeutics and tracking them precisely in vivo are critical imperatives. Traditional fluorescent labeling relies on amine-reactive N-hydroxysuccinimide (NHS) esters. While effective, this stochastic targeting of lysine residues often impairs the biological activity of biomolecules—such as the antigen-binding Fab regions of monoclonal antibodies.

Cyanine5 (Cy5) hydrazide provides an elegant, bio-orthogonal alternative. By leveraging the specific reactivity of hydrazides towards carbonyl groups (aldehydes and ketones), researchers can site-specifically tag oxidized glycans on cell surfaces, exosomes, or the heavy-chain Fc domains of antibodies[1]. Operating deep within the Near-Infrared (NIR) optical window, Cy5 hydrazide mitigates tissue scattering and autofluorescence, rendering it an indispensable tool for longitudinal in vivo tracking[2].

Mechanistic Grounding: The Periodate-Hydrazone Axis

Native proteins and cell surfaces generally lack highly reactive carbonyls. To enable specific labeling, target molecules must be chemically pre-activated.

The mechanism depends on a two-step causality:

-

Oxidation : Sodium periodate (

) selectively cleaves the carbon-carbon bonds of cis-diols—abundantly found in sugar residues like sialic acid or galactose—yielding highly reactive dialdehydes[3]. -

Nucleophilic Attack : Hydrazides act as

-effect nucleophiles. The amine nitrogen attacks the electrophilic aldehyde carbon, expelling water and generating a highly stable covalent hydrazone bond [4].

Workflow of periodate-mediated aldehyde generation and Cy5-hydrazide conjugation for NIR labeling.

Photophysical Advantages for In Vivo Tracking

To understand why Cy5 is standard for deep-tissue tracking, one must evaluate its photophysics. Visible dyes (e.g., FITC, TRITC) emit in the 500–600 nm range, an optical space heavily absorbed by hemoglobin and obscured by native collagen autofluorescence. Cy5 pushes excitation and emission into the "NIR-I Window," effectively bypassing these biological interferences[2].

Table 1: Quantitative Photophysical Profile of Cy5 Hydrazide[5][6]

| Parameter | Specification | In Vivo Impact |

| Excitation Maximum | 646 nm | Excites beyond hemoglobin’s primary absorption bands, minimizing background noise. |

| Emission Maximum | 662 nm | Deep tissue photon escape; highly compatible with standard CCD/CMOS imaging systems (e.g., IVIS). |

| Extinction Coefficient | 250,000 M⁻¹ cm⁻¹ | Extraordinary brightness; permits extremely low-dose conjugate injections to avoid systemic toxicity. |

| Quantum Yield | ~0.20 | Generates robust, trackable photon output even in thick stromal tissue models. |

| Solubility Profile | Low Aqueous (Requires DMSO) | Standard protocols dissolve Cy5-hydrazide in DMSO (10 mM stock) prior to addition into aqueous buffers (up to 10% final DMSO)[1][3]. |

Self-Validating Methodologies & Protocols

A rigorous experimental design must differentiate true covalent hydrazone conjugation from non-specific hydrophobic trapping of the Cy5 dye. Every protocol below mandates a Parallel Negative Control (omitting the

Self-validating experimental design isolating covalent hydrazone formation from non-specific trapping.

Protocol A: Site-Directed Antibody Labeling (Fc-Glycan Targeted)

This protocol protects the antigen-binding sites by exclusively labeling the glycosylated heavy chains[1].

-

Causality Check (pH dynamics) : The cleavage of glycans into aldehydes via periodate is heavily pH-dependent. At acidic pH (4.5–5.5), oxidation is highly efficient, and the electrophilicity of the resulting carbonyl is enhanced, rapidly accelerating hydrazone bond formation without needing a chemical catalyst[3].

Step-by-Step Procedure:

-

Buffer Preparation : Prepare 100 mM Sodium Phosphate buffer, pH 4.5. Exchange the antibody (target concentration: ~1–10 mg/mL) into this buffer[3].

-

Oxidation : Prepare a fresh 100 mM

solution in deionized water (protect from light). Add-

Self-Validation: Reserve half of your antibody in a separate tube and add pure water instead of

.

-

-

Quenching : Terminate oxidation by adding glycerol to a final concentration of 1 mM. Incubate for 5 minutes. Causality: Glycerol contains abundant diols that safely consume leftover periodate, preventing it from oxidatively degrading the incoming Cy5 dye.

-

Ligation : Dissolve Cy5 hydrazide in pure DMSO to create a 10 mM stock. Add a 10–20x molar excess of Cy5 hydrazide to the oxidized antibody (ensuring final DMSO concentration remains

). Incubate for 2 hours at room temperature[1][3]. -

Purification : Remove excess dye using gel filtration chromatography (e.g., Sephadex G-25) equilibrated with standard PBS (pH 7.4).

-

Degree of Labeling (DOL) : Measure conjugate absorbance at 280 nm and 646 nm. Calculate the fluorophore-to-protein ratio. If the Negative Control shows a high DOL, increase the stringency of the SEC wash or dialyze against buffer containing 5% DMSO to disrupt hydrophobic interactions.

Protocol B: Live-Cell Surface Glycan Labeling for In Vivo Tracking

Tracking therapeutic cells (e.g., CAR-T, stem cells) requires labeling the glycocalyx without compromising cell viability.

-

Causality Check (Organocatalysis) : Living cells cannot survive the pH 4.5 buffer used in Protocol A. We must execute the reaction in physiological PBS (pH 7.4). Because hydrazone formation is notoriously slow at neutral pH, we employ an aniline derivative (e.g., 2-amino-5-methoxybenzoic acid) as a nucleophilic catalyst to dramatically accelerate the reaction[7].

Step-by-Step Procedure:

-

Mild Oxidation : Wash the cell suspension in ice-cold PBS. Resuspend in PBS containing 1 mM

. Incubate for 15 minutes at 4°C in the dark. Causality: Low temperature and mild periodate concentration halt endocytosis, ensuring only surface sialoglycans/glycoRNAs are oxidized[7]. -

Quenching : Add glycerol to a final concentration of 1 mM. Incubate for 1 minute, followed by two thorough centrifugations and washes with 1x PBS[7].

-

Catalyzed Ligation : Prepare a labeling solution in PBS containing 25 µM Cy5-hydrazide and 10 mM 2-amino-5-methoxybenzoic acid (catalyst). Add to the cell pellet and resuspend gently. Incubate for 15 minutes at room temperature[7].

-

Validation and Harvest : Wash cells three times with PBS to remove unbound dye. Run an aliquot through a Flow Cytometer (FL4 channel) against the unoxidized Negative Control to confirm surface tagging. The labeled cells are now ready for in vivo injection and IVIS tracking.

References

-

Lumiprobe. "How to get a fluorescent derivative of biomolecule using dye hydrazide?" Lumiprobe Protocols. 3

-

APExBIO. "Cy5 Hydrazide (Non-sulfonated) – Aldehyde/Ketone Labeling Dye." APExBIO Technology. 4

-

Interchim. "CYanine Hydrazide." Interchim Reagents. 5

-

Lumiprobe / Kimnfriends. "In vivo imaging of GLP-1R with a targeted bimodal PET/fluorescence imaging agent - News!" 1

-

BroadPharm. "Cy5 hydrazide, 1427705-31-4." BroadPharm Product Catalog. 6

-

AAT Bioquest. "Cyanine 5 hydrazide [equivalent to Cy5® hydrazide]." AAT Bioquest.2

-

bioRxiv. "Cell surface RNA expression modulates alveolar epithelial function." bioRxiv (2024). 7

Sources

- 1. Lumiprobe - News! [kimnfriends.co.kr]

- 2. Cyanine 5 hydrazide [equivalent to Cy5® hydrazide] | AAT Bioquest [aatbio.com]

- 3. help.lumiprobe.com [help.lumiprobe.com]

- 4. apexbt.com [apexbt.com]

- 5. interchim.fr [interchim.fr]

- 6. Cy5 hydrazide, 1427705-31-4 | BroadPharm [broadpharm.com]

- 7. biorxiv.org [biorxiv.org]

Labeling oligonucleotides with aldehyde moieties using Cyanine5 hydrazide.

Application Note & Protocols

Topic: Site-Specific Labeling of Oligonucleotides with Cyanine5 Hydrazide via Aldehyde-Hydrazone Ligation

Abstract

This document provides a comprehensive guide for the site-specific labeling of synthetic oligonucleotides with the fluorescent dye Cyanine5 (Cy5). The strategy leverages the robust and specific reaction between an aldehyde moiety, introduced at the 5'-terminus of the oligonucleotide, and the hydrazide functional group of Cy5 hydrazide to form a stable hydrazone linkage. This method offers a reliable and efficient means of producing highly pure, fluorescently-labeled oligonucleotides essential for a wide range of applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), microarray analysis, and cellular imaging[1][2][3][4]. We present detailed protocols for the synthesis of 5'-aldehyde modified oligonucleotides, the conjugation reaction with Cy5 hydrazide, and subsequent purification and characterization of the final product.

Principle of the Method: The Chemistry of Hydrazone Ligation

The core of this labeling strategy is the chemoselective reaction between a carbonyl group (in this case, an aldehyde) and a hydrazide. This reaction, known as hydrazone ligation, is highly efficient and proceeds under mild aqueous conditions, making it ideal for modifying sensitive biomolecules like oligonucleotides.

Mechanism Insight: The reaction is typically catalyzed by acid (optimally at pH 4.5-5.5). The acidic environment protonates the carbonyl oxygen of the aldehyde, which significantly increases the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the terminal nitrogen of the hydrazide group. The subsequent dehydration of the resulting hemiaminal intermediate yields the stable C=N double bond of the hydrazone conjugate[5]. The resulting hydrazone bond is significantly more stable than the Schiff's base formed from the reaction of an aldehyde with a primary amine[6][7].

Below is the general reaction scheme for labeling a 5'-aldehyde modified oligonucleotide with Cyanine5 hydrazide.

Figure 2: High-level experimental workflow for Cy5 labeling.

Part I: Generation of Aldehyde-Modified Oligonucleotides

An aldehyde can be introduced onto an oligonucleotide either during solid-phase synthesis using a specialized phosphoramidite or post-synthetically via chemical oxidation of a precursor moiety.

Protocol 1: Synthesis using a 5'-Aldehyde-Modifier Phosphoramidite

This is the most direct method. It involves using a phosphoramidite reagent that carries a protected aldehyde group, such as an acetal. The acetal group is stable to the conditions of oligonucleotide synthesis and deprotection but can be easily removed afterward to reveal the reactive aldehyde.[6][7][8]

Rationale: Using a phosphoramidite ensures a 1:1 stoichiometry of the aldehyde per oligonucleotide chain, leading to a homogenous starting material for labeling. The acetal protecting group is sufficiently hydrophobic to aid in purification via Reverse Phase (RP) cartridges or HPLC.[6][8]

Step-by-Step Methodology:

-

Synthesis: Perform standard solid-phase oligonucleotide synthesis on an automated synthesizer.

-

Final Coupling: In the final coupling cycle, use a 5'-Aldehyde-Modifier C2 Phosphoramidite (or similar reagent) instead of a standard nucleoside phosphoramidite.

-

Deprotection & Cleavage: Cleave the oligonucleotide from the solid support and remove protecting groups using standard conditions (e.g., concentrated ammonium hydroxide at room temperature).[9] The acetal group is stable under these basic conditions.

-

Purification (Optional but Recommended): Purify the acetal-protected oligonucleotide using RP-HPLC or a purification cartridge. This "DMT-On" equivalent step removes failure sequences.

-

Aldehyde Deprotection: Treat the purified, acetal-protected oligonucleotide with aqueous acid to remove the acetal group. This is typically done with 80% acetic acid for 15-30 minutes at room temperature, followed by evaporation.[6][8]

-

Quantification: Resuspend the aldehyde-modified oligonucleotide in nuclease-free water and determine its concentration via UV absorbance at 260 nm.

Part II: Labeling with Cyanine5 Hydrazide

With the aldehyde-modified oligonucleotide in hand, the next step is the conjugation reaction with Cy5 hydrazide.

Protocol 2: Conjugation of Cy5 Hydrazide

Rationale: The reaction is performed in a slightly acidic buffer to facilitate hydrazone formation. A moderate excess of the Cy5 hydrazide dye is used to drive the reaction to completion, ensuring that a high percentage of the aldehyde-modified oligonucleotides become labeled.

Materials & Reagents:

-

Aldehyde-modified oligonucleotide (from Part I)

-

Cyanine5 Hydrazide

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Labeling Buffer: 0.1 M Sodium Acetate or MES buffer, pH 4.7

-

Nuclease-free water

Step-by-Step Methodology:

-

Prepare Cy5 Hydrazide Stock: Dissolve Cyanine5 hydrazide in anhydrous DMSO to a final concentration of 10-20 mM. Note: This solution is light-sensitive and should be stored in the dark at -20°C.[10]

-

Prepare Oligonucleotide: In a microcentrifuge tube, dissolve 10-50 nmol of the aldehyde-modified oligonucleotide in the labeling buffer.

-

Initiate Reaction: Add a 20- to 50-fold molar excess of the Cy5 hydrazide stock solution to the oligonucleotide solution. For example, for 20 nmol of oligonucleotide, add 400-1000 nmol of the dye.

-

Incubation: Vortex the mixture briefly and incubate for 4-6 hours at room temperature, protected from light. For some systems, incubation can be extended overnight.

-

Quenching (Optional): The reaction can be stopped by proceeding directly to purification.

Part III: Purification of the Labeled Oligonucleotide

Purification is a critical step to remove unreacted Cy5 hydrazide and any remaining unlabeled oligonucleotide. [11]Failure to remove free dye will result in a high background signal and inaccurate quantification, compromising downstream experiments.[12] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for this purpose.[1][13]

Rationale: RP-HPLC separates molecules based on hydrophobicity. The large, hydrophobic Cy5 dye significantly increases the retention time of the labeled oligonucleotide on a C18 column compared to the more hydrophilic, unlabeled oligonucleotide. The small molecule free dye will also have a distinct retention time, allowing for excellent separation of all three species.[13]

Protocol 3: Purification by RP-HPLC

| Parameter | Recommended Condition |

| Column | C18, 2.5-5 µm particle size (e.g., Waters XTerra® MS C18) [1] |

| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min (for analytical 4.6 mm ID column) |

| Column Temperature | 50-60 °C (to denature secondary structures) [1] |

| Detection | Dual Wavelength: 260 nm (Oligo) & 649 nm (Cy5) [1] |

| Gradient | A linear gradient from ~5% to 50% B over 20-30 minutes |

Step-by-Step Methodology:

-

Sample Preparation: Dilute the crude labeling reaction mixture with Mobile Phase A.

-

Injection: Inject the sample onto the equilibrated HPLC system.

-

Elution & Monitoring: Run the gradient. Monitor the elution profile at both 260 nm and 649 nm.

-

Unlabeled oligonucleotide will elute first, showing a peak only at 260 nm.

-

The desired Cy5-labeled oligonucleotide will elute later, showing a peak at both 260 nm and 649 nm.

-

Free Cy5 hydrazide will elute at a different time, showing a peak only at 649 nm.

-

-

Fraction Collection: Collect the peak corresponding to the dual-absorbance product.

-

Solvent Removal: Evaporate the solvent from the collected fraction using a vacuum concentrator.

-

Desalting: Resuspend the dried product in nuclease-free water. Desalting can be performed using a size-exclusion column or by ethanol precipitation to remove TEAA salts.

Part IV: Characterization and Quality Control

Final validation ensures the product is correctly labeled and quantified.

Protocol 4: Analysis by UV-Vis Spectroscopy and Mass Spectrometry

-

UV-Vis Spectroscopy:

-

Measure the absorbance of the final product at 260 nm (A260) and 649 nm (A649).

-

The ratio of A649/A260 provides a qualitative measure of labeling efficiency. A successful conjugation will show a significant peak at 649 nm.

-

Quantification: The concentration of the oligonucleotide can be calculated using its extinction coefficient at 260 nm, and the dye concentration can be calculated using its extinction coefficient at 649 nm (for Cy5, ε ≈ 250,000 L·mol⁻¹·cm⁻¹).[14]

-

-

Mass Spectrometry (MS):

-

Use ESI-MS (Electrospray Ionization Mass Spectrometry) or MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry) to confirm the identity of the final product.

-

The observed molecular weight should match the theoretical molecular weight of the Cy5-conjugated oligonucleotide. This provides definitive proof of successful covalent labeling.

-

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency | 1. Inactive aldehyde (hydrolyzed or oxidized).2. Incorrect pH of labeling buffer.3. Insufficient molar excess of dye.4. Degraded Cy5 hydrazide. | 1. Use freshly deprotected aldehyde-oligo.2. Verify buffer pH is between 4.5-5.5.3. Increase the molar excess of Cy5 hydrazide.4. Use fresh, anhydrous DMSO to prepare a new dye stock. |

| Multiple Peaks in HPLC | 1. Oligonucleotide secondary structures.2. Isomers of the dye label.3. Incomplete deprotection of oligo. | 1. Increase HPLC column temperature to 60°C to melt secondary structures.[1]2. This is sometimes unavoidable; collect the major product peak.3. Ensure full deprotection was achieved post-synthesis. |

| No Product Peak | 1. Complete failure of the conjugation reaction.2. Aldehyde deprotection step failed. | 1. Re-check all reagent concentrations and buffer pH.2. Confirm aldehyde deprotection using an analytical test or re-run the deprotection step. |

Applications of Cy5-Labeled Oligonucleotides

Oligonucleotides labeled with Cy5 are indispensable tools in molecular biology and diagnostics. The high quantum yield and emission in the far-red spectrum minimize background fluorescence from biological samples. Key applications include:

-

Gene Expression Analysis: Used as probes in microarrays and qPCR.

-

Fluorescence In Situ Hybridization (FISH): For visualizing specific DNA or RNA sequences in cells and tissues.

-

Cellular Imaging & Tracking: To study the uptake, trafficking, and localization of oligonucleotides in living cells.[15][16]

-

Therapeutic Development: Modified oligonucleotides (e.g., antisense, siRNA) are often fluorescently labeled to study their delivery and mechanism of action.[2][17]

References

- Title: RP-HPLC method for the Purification of Labeled Synthetic Oligonucleotides Using XTerra® MS C18 Columns Source: Waters Corporation URL

-

Title: Synthesis of 5′-aldehyde and 5′-glyoxylyl oligonucleotides and conjugation with aminooxy peptides. Source: ResearchGate URL: [Link]

-

Title: Synthesis of 5'-Aldehyde Oligonucleotide Source: PubMed URL: [Link]

-

Title: General and Facile Purification of Dye-Labeled Oligonucleotides by Ph-Controlled Extraction Source: Taylor & Francis Online URL: [Link]

-

Title: Purification and characterisation of oligonucleotides Source: ATDBio URL: [Link]

-

Title: Synthesis and Characterization of 5'-Fluorescent-dye-labeled Oligonucleotides Source: BioTechniques URL: [Link]

-

Title: A Convenient and Efficient Purification Method for Chemically Labeled Oligonucleotides Source: Taylor & Francis Online URL: [Link]

-

Title: 5'-Aldehyde-Modifier C2 Phosphoramidite Source: Cambio URL: [Link]

-

Title: Pharmacokinetics on a microscale: visualizing Cy5-labeled oligonucleotide release from poly(n-butylcyanoacrylate) nanocapsules in cells Source: Dovepress URL: [Link]

-

Title: New Epoch Products - 5'-Aldehyde-Modifier C2 phosphoramidite Source: Glen Research URL: [Link]

-

Title: Oligonucleotide labeling with biotin-streptavidin-Cy3 and -Cy5 Source: ResearchGate URL: [Link]

-

Title: Aldehyde Modifiers Source: Glen Research URL: [Link]

-

Title: Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA Source: ACS Publications URL: [Link]

-

Title: Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments Source: Wiley Online Library URL: [Link]

-

Title: Enhanced Fluorescence of Cy5-labeled Oligonucleotides Near Silver Island Films: A Distance Effect Study Using Single Molecule Spectroscopy Source: PubMed URL: [Link]

-

Title: Synthesis and applications of chemically modified oligonucleotides Source: ATDBio URL: [Link]

-

Title: Reaction between hydrazide and aldehyde, which forms hydrazone conjugate Source: ResearchGate URL: [Link]

-

Title: Design and applications of modified oligonucleotides Source: Semantic Scholar URL: [Link]

-

Title: The synthesis and applications of oligonucleotide-modified nucleotides Source: Vilnius University URL: [Link]

-

Title: Cyanine Labeling of Oligonucleotides Source: Glen Research URL: [Link]

-

Title: Oligonucleotide Labeling Reagents Source: Stratech URL: [Link]

-

Title: Recommended protocols / Click chemistry labeling of oligonucleotides and DNA Source: Cyan Dye URL: [Link]

-

Title: Staining of mitochondria with Cy5-labeled oligonucleotides for long-term microscopy studies Source: PubMed URL: [Link]

Sources

- 1. mz-at.de [mz-at.de]

- 2. cosmobio.co.jp [cosmobio.co.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. atdbio.com [atdbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Cambio - Excellence in Molecular Biology [cambio.co.uk]

- 7. glenresearch.com [glenresearch.com]

- 8. glenresearch.com [glenresearch.com]

- 9. glenresearch.com [glenresearch.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. atdbio.com [atdbio.com]

- 14. stratech.co.uk [stratech.co.uk]

- 15. Pharmacokinetics on a microscale: visualizing Cy5-labeled oligonucleotide release from poly(n-butylcyanoacrylate) nanocapsules in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Staining of mitochondria with Cy5-labeled oligonucleotides for long-term microscopy studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Best Practices for Removing Unconjugated Cyanine5 Hydrazide

Welcome to the technical support center for Cyanine5 (Cy5) hydrazide conjugation and purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful removal of unconjugated Cy5 hydrazide from your labeled biomolecules. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Understanding the "Why": The Chemistry of Cy5 Hydrazide and the Importance of Purification

Cyanine5 hydrazide is a carbonyl-reactive fluorescent dye. Its hydrazide group readily reacts with aldehydes and ketones to form stable hydrazone bonds.[1][2][3] This chemistry is particularly useful for labeling glycoproteins, where the sugar moieties can be oxidized with sodium periodate to generate reactive aldehyde groups.[1][2]

A successful conjugation reaction is only half the battle. The removal of unconjugated, or "free," dye is a critical downstream step for several reasons:

-

Accurate Quantification: The presence of free dye will lead to an overestimation of the dye-to-protein ratio (or degree of labeling - DOL), a critical parameter for quantitative fluorescence assays.[4]

-

Reduced Background Signal: Unbound dye contributes to high background fluorescence, which can obscure the true signal from your labeled molecule, leading to a poor signal-to-noise ratio.[5]

-

Prevention of Non-Specific Interactions: Free dye can non-specifically adsorb to surfaces or other molecules in your assay, leading to false-positive signals and artifacts.[6]

-

Avoiding Quenching Effects: While over-labeling is the primary cause of self-quenching, high concentrations of free dye in solution can also contribute to fluorescence quenching.[7][8]

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the removal of unconjugated Cy5 hydrazide:

Q1: I've performed my Cy5 hydrazide labeling reaction. What's the best method to remove the excess dye?

A1: The optimal method depends on the size of your biomolecule and the scale of your experiment. The most common and effective techniques are size-exclusion chromatography (SEC), dialysis, and tangential flow filtration (TFF). For smaller scale purifications, spin columns are a convenient option.

Q2: My labeled protein appears to have a very high degree of labeling (DOL), but the fluorescence intensity is low. What could be the issue?

A2: This is a classic sign of either self-quenching due to over-labeling or the presence of a significant amount of unconjugated dye, which inflates the absorbance reading at the dye's maximum wavelength (~650 nm for Cy5).[7][9] It is crucial to thoroughly remove all free dye before calculating the DOL.

Q3: I'm using dialysis to remove the free dye, but the process seems inefficient. Is there a better way?

A3: While dialysis is a gentle method, it can be slow and may not be completely effective, especially if the dye aggregates or sticks to the dialysis membrane.[6] For more efficient removal, especially for larger sample volumes, consider size-exclusion chromatography or tangential flow filtration.

Q4: Can I use precipitation to remove the unconjugated dye?

A4: Precipitation (e.g., with acetone or trichloroacetic acid) can be used to isolate the labeled protein from the free dye. However, this method can be harsh and may lead to denaturation and loss of biological activity of the protein. It is generally not the preferred method unless the protein is known to be robust.

Q5: How do I know if I have successfully removed all the free dye?

A5: A good indication of successful free dye removal is a clear separation of the colored, labeled protein from the free dye during column chromatography. Additionally, running the purified product on an SDS-PAGE gel and visualizing the fluorescence can confirm that the signal is associated with the protein band and there is no low molecular weight fluorescent band corresponding to the free dye.[10]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification process and provides actionable solutions.

Problem 1: High Background Fluorescence in Downstream Applications

| Potential Cause | Troubleshooting Steps |

| Incomplete removal of unconjugated dye. | 1. Optimize your purification method: If using dialysis, increase the number of buffer changes and the dialysis time.[11] For SEC, ensure you are using the correct resin for the size of your biomolecule and that the column is adequately packed.[12] 2. Perform a second purification step: If a single purification step is insufficient, consider a secondary method. For example, follow up SEC with a spin column purification.[10] |

| Non-specific binding of the labeled conjugate. | 1. Incorporate blocking steps: In your downstream application (e.g., ELISA, Western blot), use appropriate blocking buffers (e.g., BSA, non-fat dry milk) to minimize non-specific binding. 2. Include wash steps: Ensure your protocol includes sufficient and stringent wash steps to remove any non-specifically bound labeled molecules. |

| Contamination of buffers or equipment. | 1. Use fresh, high-purity buffers. 2. Thoroughly clean all equipment used in the purification and downstream application. |

Problem 2: Inaccurate Dye-to-Protein Ratio (DOL) Calculation

| Potential Cause | Troubleshooting Steps |

| Presence of residual free dye. | 1. Repeat the purification: As mentioned above, ensure all unconjugated dye is removed. The absorbance of free dye will artificially inflate the calculated DOL.[4] |

| Incorrect extinction coefficients or correction factors used. | 1. Verify the values: Double-check the extinction coefficient for your specific Cy5 hydrazide variant and the correction factor for the dye's absorbance at 280 nm. These values are typically provided by the manufacturer.[4][9] |

| Protein concentration is inaccurate. | 1. Use a reliable method for protein quantification: A Bradford or BCA assay can be used, but be aware that some dyes can interfere with these assays. Measuring absorbance at 280 nm is common, but requires correction for the dye's absorbance at this wavelength.[4] |

Problem 3: Low Recovery of Labeled Biomolecule

| Potential Cause | Troubleshooting Steps |

| Precipitation of the conjugate during purification. | 1. Optimize buffer conditions: Ensure the pH and salt concentration of your buffers are suitable for maintaining the solubility of your labeled protein. 2. Work at a lower concentration: If possible, perform the purification with a more dilute solution of your labeled biomolecule. |

| Adsorption of the conjugate to the purification matrix. | 1. Choose an appropriate matrix: Some proteins may non-specifically bind to certain types of chromatography resins. Consult the manufacturer's literature for guidance on resin selection. 2. Include a non-ionic detergent: A low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in your buffers can sometimes help to reduce non-specific binding. |

| Loss of sample during handling. | 1. Handle the sample carefully: Minimize the number of transfer steps. 2. Use low-binding tubes and pipette tips. |

Experimental Protocols & Workflows

Method 1: Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size.[12][13] The larger, labeled biomolecule will pass through the column more quickly (in the void volume), while the smaller, unconjugated Cy5 hydrazide molecules will enter the pores of the chromatography resin and be retarded, eluting later.[12]

Step-by-Step Protocol for SEC:

-

Select the appropriate SEC resin: Choose a resin with an exclusion limit that is well above the molecular weight of your biomolecule but allows for the inclusion of the free dye. For example, for an antibody (~150 kDa), a resin like Sephadex G-25 is suitable.[10][14]

-

Pack the column (if not using a pre-packed column): Follow the manufacturer's instructions to pack the column to the recommended bed height. A well-packed column is crucial for good resolution.[12]

-

Equilibrate the column: Wash the column with at least 3-5 column volumes of your desired elution buffer (e.g., PBS).

-

Load the sample: Carefully apply your conjugation reaction mixture to the top of the column. The sample volume should ideally be between 1-5% of the total column volume for optimal resolution.[12]

-

Elute and collect fractions: Begin eluting with your buffer and collect fractions. The labeled biomolecule will typically elute first as a colored band, followed by the free dye.

-

Monitor the separation: You can monitor the elution profile by measuring the absorbance of the fractions at 280 nm (for protein) and ~650 nm (for Cy5).

-

Pool the desired fractions: Pool the fractions containing your purified, labeled biomolecule.

Workflow for Size-Exclusion Chromatography

Caption: Workflow for removing unconjugated Cy5 hydrazide using SEC.

Method 2: Dialysis

Dialysis is a process where a semi-permeable membrane is used to separate molecules based on size.[15] The labeled biomolecule is retained within the dialysis tubing or cassette, while the smaller, unconjugated dye diffuses out into a larger volume of buffer.

Step-by-Step Protocol for Dialysis:

-

Select the appropriate molecular weight cut-off (MWCO) membrane: The MWCO should be significantly smaller than your biomolecule to ensure its retention, but large enough to allow the free dye to pass through. A 10-20 kDa MWCO is typically suitable for antibodies.

-

Prepare the dialysis membrane: Hydrate the membrane according to the manufacturer's instructions.

-

Load the sample: Pipette your conjugation reaction mixture into the dialysis tubing or cassette and seal it securely.

-

Perform dialysis: Place the sealed tubing/cassette in a large beaker containing at least 100-fold volume of your desired buffer (e.g., PBS). Stir the buffer gently.

-

Change the buffer: For efficient removal, perform at least 3-4 buffer changes over a period of 24-48 hours.[11]

-

Recover the sample: Carefully remove your purified, labeled biomolecule from the dialysis tubing/cassette.

Logical Diagram of Dialysis for Dye Removal

Caption: Principle of separating labeled biomolecules from free dye via dialysis.

Method 3: Tangential Flow Filtration (TFF)

TFF, or cross-flow filtration, is a rapid and efficient method for concentrating and desalting/buffer exchanging samples.[16] In this process, the sample is pumped tangentially across the surface of a membrane. Molecules larger than the membrane's MWCO are retained, while smaller molecules and buffer pass through.

Key Advantages of TFF:

-

Speed and Efficiency: TFF is significantly faster than dialysis, especially for larger volumes.[16]

-

Scalability: The process is easily scalable from milliliters to liters.

-

Reduced Clogging: The tangential flow minimizes the buildup of molecules on the membrane surface, which can be an issue in traditional "dead-end" filtration.[17]

Step-by-Step Protocol for TFF (Diafiltration Mode for Dye Removal):

-

System Setup: Select a TFF membrane with an appropriate MWCO (similar to dialysis). Prepare and prime the TFF system with buffer according to the manufacturer's protocol.[18]

-

Concentration (Optional): You can first concentrate your sample to a smaller volume.

-

Diafiltration: Add your desired buffer to the sample reservoir at the same rate that filtrate is being removed. This "washes" the smaller, unconjugated dye molecules out of the sample while maintaining a constant volume.[16][17]

-

Continue Diafiltration: Typically, 5-10 diafiltration volumes are sufficient to remove the majority of the free dye.

-

Product Recovery: Once the diafiltration is complete, recover your purified, concentrated labeled biomolecule.[18]

Concluding Remarks

The successful removal of unconjugated Cy5 hydrazide is a non-negotiable step in generating high-quality fluorescently labeled biomolecules for reliable and reproducible downstream applications. By understanding the principles behind the various purification methods and proactively troubleshooting potential issues, you can ensure the integrity of your experimental results.

References

-

Assay Genie. (n.d.). Protein Cy5 Labeling Kit (#BN01056). Retrieved from [Link]

-

Jena Bioscience. (2023, November 28). Cy5 Protein Labeling Kit. Retrieved from [Link]

-

Bio-Rad. (n.d.). Introduction to Size Exclusion Chromatography. Retrieved from [Link]

-

Cytiva. (2024, August 12). Size Exclusion Chromatography. Retrieved from [Link]

-

Wikipedia. (n.d.). Dialysis (chemistry). Retrieved from [Link]

-

Biomanufacturing.org. (n.d.). Introduction to TFF. Retrieved from [Link]

-

Pall Corporation. (n.d.). Introduction to Tangential Flow Filtration for Laboratory and Process Development Applications. Retrieved from [Link]

-

Cole-Parmer. (n.d.). The Six Steps of Tangential Flow Filtration (TFF). Retrieved from [Link]

-

Oreate AI. (2026, March 3). Decoding the Dye-to-Protein Ratio: A Crucial Step in Fluorescence Experiments. Retrieved from [Link]

-

Fradelizi, J., Friederich, E., Beckerle, M. C., & Golsteyn, R. M. (1999). Quantitative measurement of proteins by western blotting with Cy5-coupled secondary antibodies. Biotechniques, 26(3), 484-486, 488, 490 passim. Retrieved from [Link]

-

BiochemiCalc. (n.d.). Dialysis Procedure. Retrieved from [Link]

-

ResearchGate. (2018, April 24). How to remove non conjugated Rhodamine B dye from antibody by membrane dialysis? Retrieved from [Link]

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Cyanine 5 hydrazide (A270167) | Antibodies.com [antibodies.com]

- 4. Decoding the Dye-to-Protein Ratio: A Crucial Step in Fluorescence Experiments - Oreate AI Blog [oreateai.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jenabioscience.com [jenabioscience.com]

- 11. biochemicalc.nuim.ie [biochemicalc.nuim.ie]

- 12. bio-rad.com [bio-rad.com]

- 13. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.com]

- 14. cytivalifesciences.com [cytivalifesciences.com]

- 15. Dialysis (chemistry) - Wikipedia [en.wikipedia.org]

- 16. pall.com [pall.com]

- 17. biomanufacturing.org [biomanufacturing.org]

- 18. coleparmer.com [coleparmer.com]

Cyanine5 Hydrazide Labeling Support Center: pH Optimization & Troubleshooting

Welcome to the Technical Support Center for Cyanine5 (Cy5) Hydrazide Conjugation . As a Senior Application Scientist, I have compiled this comprehensive resource to help you navigate the nuanced chemistry of hydrazide-carbonyl reactions.

Hydrazide derivatives are highly effective for modifying glycans and glycoproteins via periodate oxidation[1]. However, the efficiency of hydrazone bond formation is acutely sensitive to pH and environmental conditions. This guide will troubleshoot your most pressing issues, explain the causality behind our protocol standards, and equip you with field-proven methodologies to maximize your Degree of Labeling (DOL).

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why is pH control the single most critical factor in Cy5-hydrazide labeling?